

Comparative Cross-Reactivity Analysis of KRAS G12C Inhibitors: Sotorasib vs. Adagrasib

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Compound of Interest

Compound Name: KRAS G12C inhibitor 26

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of two prominent KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849). The information is supported by experimental data to aid in the evaluation of these targeted therapies.

The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology.[1] These inhibitors, including the FDA-approved sotorasib and adagrasib, work by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive state.[2][3][4][5] While highly effective, a comprehensive understanding of their selectivity and potential off-target interactions is crucial for predicting clinical safety and efficacy. This guide focuses on the comparative cross-reactivity profiles of sotorasib and adagrasib.

Cross-Reactivity and Off-Target Profiles

Both sotorasib and adagrasib have demonstrated high selectivity for the KRAS G12C mutant over the wild-type protein.[2][6] This selectivity is a key factor in their therapeutic window. However, their interactions with other cellular proteins, particularly those containing reactive cysteine residues, are of interest.

Sotorasib (AMG 510)

Sotorasib has been shown to be highly selective for KRAS G12C. In a cysteine proteome-wide analysis of NCI-H358 lung cancer cells treated with sotorasib, only the peptide containing

cysteine 12 of KRAS G12C was significantly modified out of 6,451 cysteine-containing peptides that were profiled.[\[6\]](#)[\[7\]](#) This indicates a very low potential for off-target covalent interactions under the tested conditions. Further nonclinical safety assessments, including secondary pharmacology and toxicology studies, have shown no evidence of off-target effects against a wide range of receptors, enzymes (including numerous kinases), ion channels, or transporters.[\[8\]](#)

Adagrasib (MRTX849)

Adagrasib has also been engineered for high selectivity.[\[2\]](#) A chemical proteomics experiment using a thiol-reactive probe in NCI-H358 cells identified Lysine-tRNA ligase (KARS) as the only off-target protein significantly engaged by adagrasib at a concentration of 1 μ M.[\[1\]](#) While this suggests a high degree of selectivity, the identification of an off-target protein warrants further investigation into the potential functional consequences.

Quantitative Comparison of Cross-Reactivity

The following table summarizes the key quantitative findings from cross-reactivity studies of sotorasib and adagrasib.

Inhibitor	Experimental System	Number of Proteins/Peptides Profiled	On-Target	Significant Off-Targets Identified	Reference
Sotorasib (AMG 510)	NCI-H358 whole-cell lysates	6,451 cysteine-containing peptides	KRAS G12C (Cys12)	None	[6] [7]
Adagrasib (MRTX849)	NCI-H358 cells	5,702 peptides	KRAS G12C (Cys12)	Lysine-tRNA ligase (KARS)	[1]

Experimental Protocols

The cross-reactivity data presented above was generated using advanced chemical proteomics techniques. Below are detailed methodologies for these key experiments.

Chemical Proteomics with Thiol-Reactive Probes

This method is used to identify the cellular targets of covalent inhibitors by profiling the reactivity of cysteine residues across the proteome.

- **Cell Culture and Lysis:** NCI-H358 cells are cultured to ~80% confluency. The cells are then harvested and lysed in a buffer containing a mild detergent to solubilize proteins while maintaining their native conformation.
- **Inhibitor Treatment:** The cell lysate is treated with the KRAS G12C inhibitor (e.g., sotorasib or adagrasib) at a specific concentration (e.g., 1 μ M) for a defined period (e.g., 3 hours) to allow for covalent modification of target proteins. A control lysate is treated with a vehicle (e.g., DMSO).
- **Thiol-Reactive Probe Labeling:** A broad-spectrum thiol-reactive probe, often containing a reporter tag such as biotin, is added to both the inhibitor-treated and control lysates. This probe reacts with and labels the cysteine residues that were not modified by the inhibitor.
- **Protein Digestion:** The proteins in the lysates are denatured, reduced, and alkylated, followed by digestion into smaller peptides using an enzyme like trypsin.
- **Enrichment of Labeled Peptides:** The biotin-tagged peptides are enriched from the complex mixture using streptavidin-coated beads.
- **Mass Spectrometry Analysis:** The enriched peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins and the specific cysteine-containing peptides.
- **Data Analysis:** The relative abundance of each cysteine-containing peptide in the inhibitor-treated sample is compared to the control sample. A significant decrease in the abundance of a peptide in the treated sample indicates that the corresponding cysteine residue was engaged by the inhibitor.

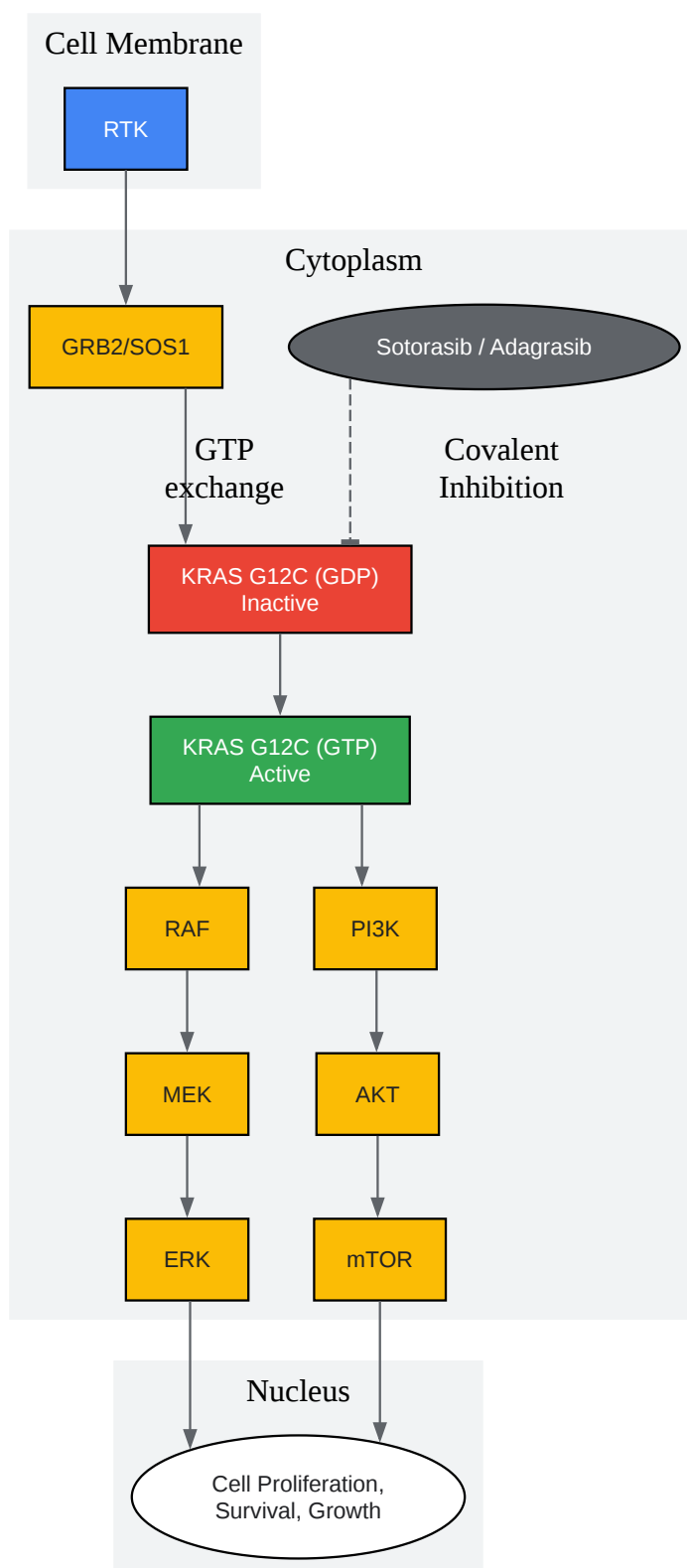
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to assess the direct binding of a drug to its target protein in a cellular context. While not directly a cross-reactivity profiling method for thousands of proteins simultaneously like chemical proteomics, it can be used to validate on- and off-target engagement.

- **Cell Treatment:** Intact cells are treated with the inhibitor or vehicle control.
- **Heating:** The treated cells are heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.
- **Cell Lysis and Fractionation:** The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
- **Protein Detection:** The amount of soluble target protein remaining at each temperature is quantified using methods like Western blotting or mass spectrometry.
- **Data Analysis:** A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample compared to the control indicates target engagement.

Visualizations

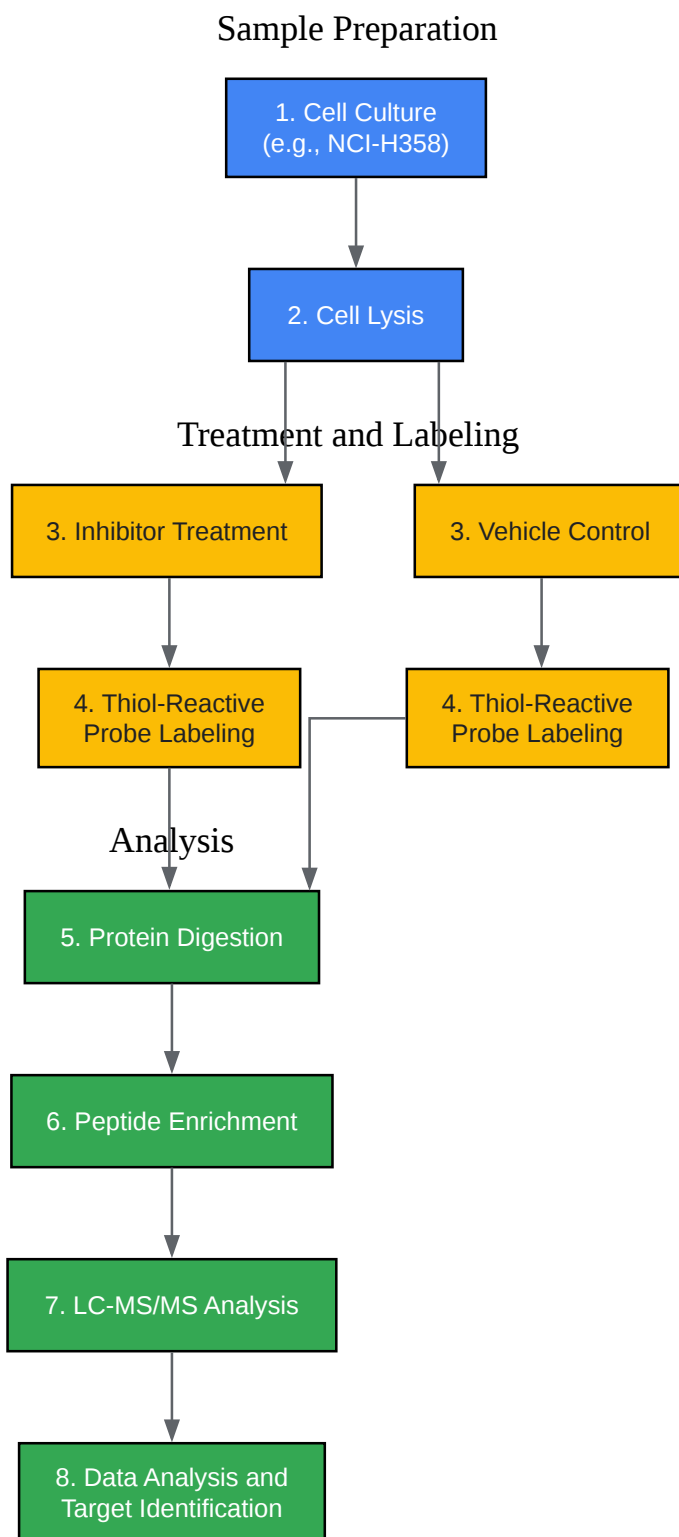
KRAS G12C Signaling Pathway



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Caption: The KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.

Experimental Workflow for Cross-Reactivity Profiling



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